molecular formula C18H16N2O3S B352561 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide CAS No. 878989-84-5

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide

Cat. No. B352561
CAS RN: 878989-84-5
M. Wt: 340.4g/mol
InChI Key: DMTDWSVAZWBGRH-UHFFFAOYSA-N
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Description

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide, also known as ADDA-NAP, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Anti-Parkinson's Activity

Compounds structurally related to 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide have been investigated for their potential anti-Parkinson's properties. Specifically, certain naphthalene bearing 4-thiazolidinone derivatives exhibited potent free radical scavenging activity and significant anti-Parkinson's activity in a 6-hydroxydopamine-lesioned rat model, providing a basis for further studies in anti-Parkinson's pharmacology and toxicology (Gomathy et al., 2012).

Antioxidant and Anti-inflammatory Properties

A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Some derivatives exhibited significant antioxidant and anti-inflammatory activities, suggesting their potential for therapeutic applications in related disorders (Koppireddi et al., 2013).

Anticancer Activity

Derivatives structurally similar to 2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide have been explored for their potential anticancer properties. Specifically, certain thiazole and thiadiazole compounds demonstrated the ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents (Ekrek et al., 2022).

Antimicrobial Activity

Related 2-amino-6-thiocyanato benzothiazole derivatives bearing 2,4-thiazolidinediones have been synthesized and assessed for their antimicrobial, antitubercular, and antiviral activities. Several compounds exhibited good antibacterial and antifungal activities, though none were found active against anti-HIV-1 (Shaikh et al., 2015).

properties

IUPAC Name

2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-2-10-20-17(22)15(24-18(20)23)11-16(21)19-14-9-5-7-12-6-3-4-8-13(12)14/h2-9,15H,1,10-11H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTDWSVAZWBGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(SC1=O)CC(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-allyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide

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